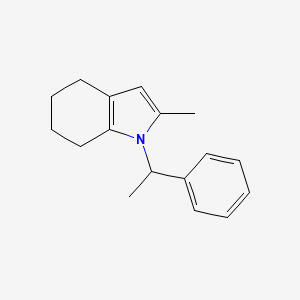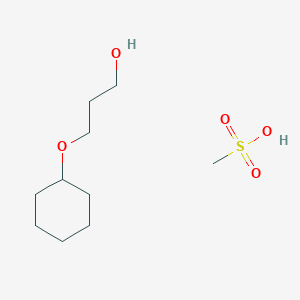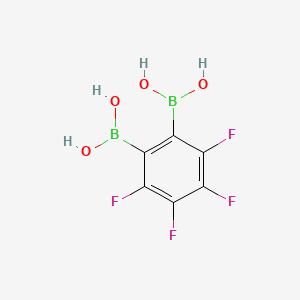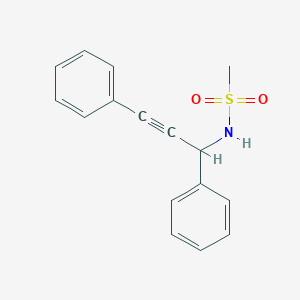
2,4,6-Triethylbenzene-1-tellurinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethylbenzene-1-tellurinic acid is an organotellurium compound characterized by the presence of tellurium in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethylbenzene-1-tellurinic acid typically involves the reaction of triethylbenzene with tellurium tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triethylbenzene-1-tellurinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The tellurium atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide derivatives.
Reduction: Tellurium-containing anions.
Substitution: Various substituted tellurium compounds.
Applications De Recherche Scientifique
2,4,6-Triethylbenzene-1-tellurinic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,4,6-Triethylbenzene-1-tellurinic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The tellurium atom plays a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress modulation and inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
- 2,4,6-Trimethylbenzene-1-tellurinic acid
- 2,4,6-Tribromobenzene-1-tellurinic acid
- 2,4,6-Trichlorobenzene-1-tellurinic acid
Comparison: 2,4,6-Triethylbenzene-1-tellurinic acid is unique due to the presence of ethyl groups, which influence its chemical properties and reactivity
Propriétés
Numéro CAS |
828300-75-0 |
|---|---|
Formule moléculaire |
C12H18O2Te |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
2,4,6-triethylbenzenetellurinic acid |
InChI |
InChI=1S/C12H18O2Te/c1-4-9-7-10(5-2)12(15(13)14)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,13,14) |
Clé InChI |
NJBNDUWOARIDIU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)CC)[Te](=O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)

![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)


![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)

![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)





